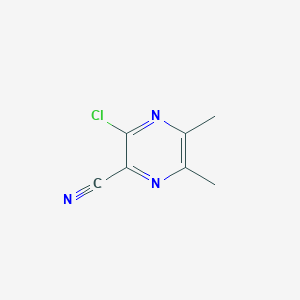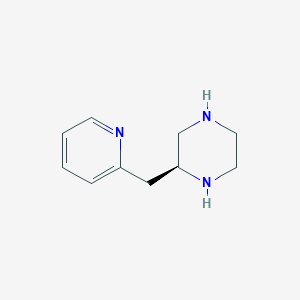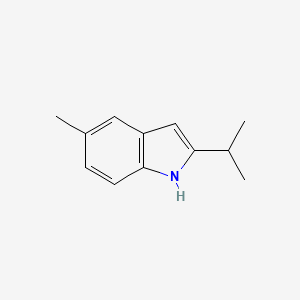
3-Chloro-5,6-dimethylpyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5,6-dimethylpyrazine-2-carbonitrile is a chemical compound with the molecular formula C7H6ClN3 and a molecular weight of 167.59 g/mol . It is a nitrogen-containing heterocyclic compound, specifically a pyrazine derivative, which is often used in various research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,6-dimethylpyrazine-2-carbonitrile typically involves the chlorination of 5,6-dimethylpyrazine-2-carbonitrile. This reaction is usually carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride . The reaction is performed in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants . The product is then purified through distillation or recrystallization to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,6-dimethylpyrazine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The nitrile group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazine derivatives.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include primary amines and other reduced derivatives.
Scientific Research Applications
3-Chloro-5,6-dimethylpyrazine-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-5,6-dimethylpyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2,5-dimethylpyrazine: Similar in structure but lacks the nitrile group, leading to different reactivity and applications.
5,6-Dimethylpyrazine-2-carbonitrile: Lacks the chlorine atom, resulting in different substitution patterns and chemical behavior.
Uniqueness
3-Chloro-5,6-dimethylpyrazine-2-carbonitrile is unique due to the presence of both chlorine and nitrile functional groups, which confer distinct reactivity and versatility in chemical synthesis . This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H6ClN3 |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
3-chloro-5,6-dimethylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C7H6ClN3/c1-4-5(2)11-7(8)6(3-9)10-4/h1-2H3 |
InChI Key |
ZRXOWOKCNAZCGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C#N)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol](/img/structure/B11914730.png)










![2-Isopropylbenzo[d]oxazol-7-amine](/img/structure/B11914800.png)


